

Application Notes and Protocols for the Quantification of Parathion using Gas Chromatography

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Compound of Interest

Compound Name: *Parathion*

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Introduction

Parathion is a highly toxic organophosphate insecticide that necessitates sensitive and reliable analytical methods for its quantification in various matrices, including environmental, biological, and food samples. Gas chromatography (GC) is a cornerstone technique for this purpose, offering high resolution and sensitivity, especially when coupled with selective detectors. This document provides detailed application notes and standardized protocols for the quantification of **parathion** using different GC-based methods.

Data Presentation: Quantitative Performance of GC Methods for Parathion Analysis

The selection of a suitable analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of various GC techniques for **parathion** quantification.

Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-NPD	Apples	2 ppb	-	88-108	[1]
GC-FPD	Rat Blood & Brain	3.0 ppb	-	-	[1][2]
GC-MS	Hazardous Waste Incinerator Effluents	2.0 ng	-	-	[1][2]
GC-ECD	Fish Plasma & Water	-	9 ng/mL	91.9-100.0	[3]
GC-MS	Dried Medicinal Plants (HS-SPME)	0.5 ng/g	2.5 ng/g	-	[4]
GC-MS/MS	Fruits & Vegetables	-	2 µg/kg	-	[5]
GC-FPD	Olive Oil	-	0.05 mg/kg	78-97	[6]
GC-NPD	Various Foods	Low or sub-ppb	1-500 ng/mL (Linearity)	-	[7]
GC-MSD	Environmental Water	-	1.8-29.2 ng/L	70.1-116.5	[8]
GC-FPD	Human Plasma & Breastmilk	0.09 ng/mL (Parathion Methyl)	-	-	[9]

Experimental Workflows and Logical Relationships

The general workflow for **parathion** analysis by gas chromatography involves several key stages, from sample collection to data analysis.

Caption: General workflow for **Parathion** analysis using Gas Chromatography.

Detailed Experimental Protocols

The following are detailed protocols for common GC-based methods for **parathion** quantification.

Protocol 1: Parathion Quantification in Agricultural Products using GC-FPD/NPD

This protocol is adapted from a standard method for analyzing **parathion** in agricultural products.^[10]

1. Scope: This method is applicable for the determination of **parathion** residues in various agricultural products.
2. Principle: **Parathion** is extracted from the sample using acetone, followed by a liquid-liquid partitioning cleanup. The final extract is analyzed by a gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).
3. Reagents and Materials:
 - Acetone, Acetonitrile, n-Hexane (pesticide residue grade)
 - Sodium chloride (analytical grade)
 - Anhydrous sodium sulfate (analytical grade)
 - Diatomaceous earth
 - Silica gel for column chromatography (63-200 μm)
 - **Parathion** analytical standard
 - Homogenizer, Rotary evaporator, Separatory funnels
4. Sample Preparation (Extraction and Cleanup):

- Weigh 20.0 g of the homogenized sample into a blender jar.
- Add 100 mL of acetone and homogenize for three minutes.[\[10\]](#)
- Filter the mixture by suction through a filter paper layered with diatomaceous earth.
- Re-extract the residue with 50 mL of acetone and combine the filtrates.
- Concentrate the filtrate to approximately 30 mL using a rotary evaporator at $\leq 40^{\circ}\text{C}$.
- Transfer the concentrate to a separatory funnel containing 100 mL of a saturated sodium chloride solution.
- Extract the aqueous phase with 100 mL of an ethyl acetate/n-hexane (1:4) mixture.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract to near dryness and redissolve in a suitable volume of acetone or hexane for GC analysis.

5. GC-FPD/NPD Conditions:

- Instrument: Gas chromatograph with FPD (Phosphorus mode, 526 nm filter) or NPD.[\[10\]](#)
- Column: Silicate glass capillary column (e.g., 0.53 mm i.d., 10-30 m length) coated with methyl silicone (1.5 μm thickness).[\[10\]](#)
- Temperatures:
 - Inlet: 230°C [\[10\]](#)
 - Detector: 280°C [\[10\]](#)
 - Oven Program: Hold at 80°C for 1 minute, then ramp at $8^{\circ}\text{C}/\text{minute}$ to 250°C and hold for 5 minutes.[\[10\]](#)
- Carrier Gas: Helium, at an optimal flow rate.[\[10\]](#)

6. Quantification: Prepare a calibration curve using **parathion** standards of known concentrations. Quantify the **parathion** concentration in the sample by comparing the peak area or height with the calibration curve.

Protocol 2: Analysis of Parathion in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of **parathion** in biological matrices like blood or tissue.^{[1][2][11]}

1. Scope: This method is suitable for the detection and quantification of **parathion** in biological samples.

2. Principle: **Parathion** is extracted from the biological matrix using an organic solvent. For low concentrations, a cleanup step may be necessary. The extract is then analyzed by GC-MS for confirmation and quantification.

3. Reagents and Materials:

- Acetonitrile, Hexane, Ethyl Acetate (HPLC grade)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or ENVI Carb-II/PSA)
- **Parathion** analytical standard
- Vortex mixer, Centrifuge, Nitrogen evaporator

4. Sample Preparation (SPE Cleanup):

- To 2 mL of blood or homogenized tissue, add 2 mL of acetonitrile.^[11]
- Vortex mix thoroughly and centrifuge to separate the layers.
- Transfer the acetonitrile (upper) layer to a clean tube.
- Condition an SPE cartridge according to the manufacturer's instructions.

- Load the extract onto the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the **parathion** with a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate).[\[12\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of hexane or other suitable solvent.

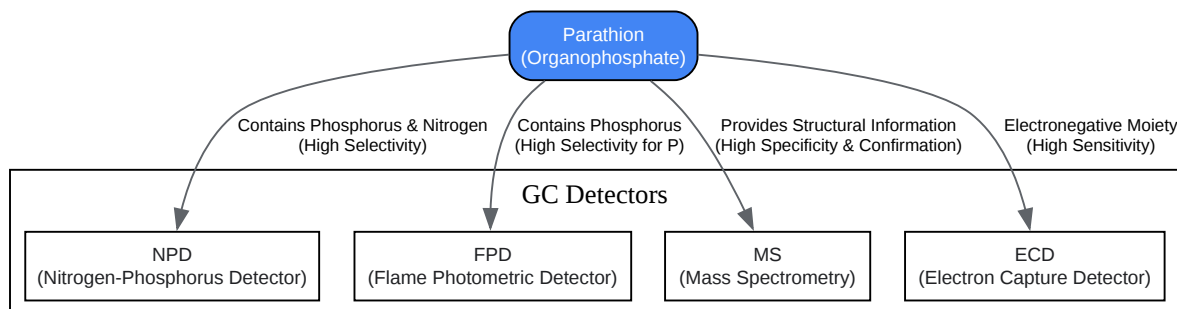
5. GC-MS Conditions:

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[\[4\]](#)
- Temperatures:
 - Injector: 250°C
 - Oven Program: Initial temperature of 70°C, ramp at 25°C/min to 150°C, then at 3°C/min to 200°C, and finally at 8°C/min to 280°C, hold for 10 minutes.[\[8\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Parameters: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for **parathion** (e.g., m/z 291, 109, 97).[\[13\]](#)

6. Quantification: Generate a calibration curve from **parathion** standards. The concentration of **parathion** in the sample is determined by comparing the integrated peak area of the primary quantifying ion to the calibration curve.

Signaling Pathways and Logical Relationships

The choice of detector in gas chromatography is critical for achieving the desired selectivity and sensitivity for **parathion** analysis.



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Caption: Detector selection logic for **Parathion** analysis by GC.

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